molecular formula C20H23N5O4 B2683297 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 933009-85-9

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2683297
CAS No.: 933009-85-9
M. Wt: 397.435
InChI Key: MEOPQBPZOYXOGB-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 3,4-dimethylphenyl group and linked via a methylene bridge to a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-15(8-13(12)2)25-18(22-23-24-25)11-21-20(26)14-9-16(27-3)19(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOPQBPZOYXOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol under specific conditions . The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds with target proteins, potentially inhibiting their activity . This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and derivatives can be compared based on core heterocycles, substituent effects, and synthetic strategies. Below is a detailed analysis:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Physicochemical Properties Synthesis Method
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide (Target) Tetrazole 3,4-Dimethylphenyl; 3,4,5-trimethoxybenzamide Not reported Not detailed in evidence
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Enaminone-prop-en-yl Furan-2-yl; o-tolylamino M.p. 222–224°C; distinct IR/NMR shifts Condensation of oxazolone with aryl hydrazides
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Triazole Methylthio; 3,4,5-trimethoxyphenyl Not reported InCl3-catalyzed alkylation of triazole thiols
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone 3,4,5-Trimethoxybenzylidene; 3,4,5-trimethoxyphenyl Not reported Cyclocondensation of hydrazides with oxazolone

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity relative to furan (4a) or simple phenyl groups (triazole derivatives). The trimethoxybenzamide moiety is a common feature across analogs, suggesting its role in π-π stacking or hydrophobic interactions .
Substituent-Driven Comparisons
  • 3,4-Dimethylphenyl Group : Present only in the target compound and in {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate (). This substituent may improve metabolic stability compared to electron-withdrawing groups (e.g., sulphonate in ) .
  • Trimethoxybenzamide Linkage : Shared with compounds in , and 4. This group’s electron-rich aromatic system is critical for interactions with biological targets like tubulin (seen in combretastatin analogs) .

Research Implications and Limitations

  • Structural Advantages : The tetrazole core and 3,4-dimethylphenyl group may confer superior stability and target selectivity compared to triazole or oxazolone-based analogs.
  • Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the evidence.
  • Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are needed to validate hypothesized interactions, particularly with targets like β-tubulin or kinases influenced by trimethoxyphenyl motifs .

Biological Activity

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a benzamide moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic certain biological molecules and facilitate binding to enzymes or receptors. This interaction may modulate enzymatic activities or receptor signaling pathways.

Anticancer Properties

Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • In Vitro Testing : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects:

  • Neuroprotection Studies : Animal models have exhibited reduced neurodegeneration when treated with this compound after induced oxidative stress . This suggests its utility in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindingsReference
In Vitro Anticancer ActivityInhibition of cell growth in breast cancer cell lines
Antibacterial EfficacyEffective against multiple bacterial strains
Neuroprotective EffectsReduced oxidative stress-induced damage in neurons

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